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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and engineers working on the formation of stable, low-

resistivity C54-TiSi₂ (Titanium Disilicide).

Troubleshooting Guides
Issue: Incomplete C49 to C54 Phase Transformation
Symptoms:

High sheet resistance of the silicide film after annealing.

X-ray Diffraction (XRD) patterns show the presence of the C49-TiSi₂ phase alongside the

C54 phase.

Possible Causes and Solutions:
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Cause Explanation Recommended Actions

Insufficient Annealing

Temperature

The transformation from the

metastable, high-resistivity

C49 phase to the stable, low-

resistivity C54 phase is a

thermally activated process.

The transition typically occurs

between 600°C and 700°C for

thicker Ti films (e.g., 20 nm) on

(100) Si wafers.[1] Insufficient

temperature will result in an

incomplete transformation.

Increase the final annealing

temperature. A process

window of about 100°C exists

before agglomeration becomes

an issue at temperatures

above 900°C.[1] For thinner

films or on Si(111) substrates,

a higher temperature in the

range of 700°C to 800°C may

be necessary.[1][2]

Inadequate Annealing Time

The transformation is a

nucleation and growth

process, which is time-

dependent.[3][4]

Increase the annealing

duration at the target

temperature. A two-step

annealing process can be

more effective than a single-

step anneal in reducing the

required time at high

temperatures.[5][6]

Thin Titanium Film

The C49 to C54 transformation

temperature increases as the

initial titanium film thickness

decreases.[1][2] This is a

significant challenge for

advanced semiconductor

devices with smaller feature

sizes.

For very thin films, consider

using a higher annealing

temperature. Alternatively,

introducing a metallic

interlayer, such as Ta, has

been shown to lower the C54

formation temperature. The

addition of elements like Ag

can also lower the

transformation temperature by

increasing the nucleation rate

of the C54 phase.[7]

Substrate Orientation The transformation to C54 is

retarded on Si(111) substrates

compared to Si(100)

If the substrate orientation

cannot be changed, the

annealing temperature must
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substrates.[1][2] For a 20 nm

Ti film, the transition occurs

between 600°C and 700°C on

Si(100), but between 700°C

and 800°C on Si(111).[2]

be adjusted upwards

accordingly.

Presence of Impurities

Impurities, particularly oxygen,

can inhibit the C49 to C54

transformation.

Ensure a high-vacuum

environment during Ti

deposition and annealing to

minimize oxygen

contamination. Consider an in-

situ pre-clean of the silicon

surface before Ti deposition.

Narrow Linewidth Effects

On narrow polysilicon lines, the

transformation to the C54

phase is more difficult due to a

limited number of nucleation

sites.[1] This narrows the

process window significantly.

[1]

For narrow lines, a higher

thermal budget (higher

temperature or longer time)

may be required. The use of

pre-amorphization implantation

(PAI) of the silicon substrate

before Ti deposition can

enhance the C54 formation on

narrow lines.

Issue: High Sheet Resistance After C54 Formation
Symptoms:

Sheet resistance is higher than the expected value for C54-TiSi₂ (12-20 µΩ·cm) even when

XRD confirms the C54 phase.[8]

Poor device performance.

Possible Causes and Solutions:
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Cause Explanation Recommended Actions

Agglomeration of the Silicide

Film

At high temperatures (typically

above 900°C), the C54-TiSi₂

film can become

discontinuous, leading to a

sharp increase in sheet

resistance.[1] This is a critical

factor that defines the upper

limit of the process window.

Reduce the final annealing

temperature or time. The

process window for stable C54

formation is typically around

100°C before agglomeration

begins.[1]

Film Non-uniformity

Non-uniformity in the initial Ti

film thickness or cleaning of

the Si surface can lead to

variations in the silicide

thickness and quality, resulting

in higher overall resistance.

Optimize the Ti deposition

process for better uniformity.

Ensure a thorough and uniform

pre-clean of the Si wafer.

Dopant Effects

High concentrations of dopants

in the silicon can affect the

silicide formation kinetics and

the final resistivity. Boron and

phosphorus can delay the

formation of C54-TiSi₂ more

than arsenic.[5][6]

Characterize the impact of

your specific doping levels on

the silicidation process and

adjust the annealing

parameters accordingly.

Frequently Asked Questions (FAQs)
Q1: What are the key differences between C49-TiSi₂ and C54-TiSi₂?

A1: C49-TiSi₂ and C54-TiSi₂ are two different crystalline phases of titanium disilicide. The key

differences are summarized in the table below:
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Property C49-TiSi₂ C54-TiSi₂

Crystal Structure Base-centered orthorhombic[1] Face-centered orthorhombic[1]

Thermodynamic Stability Metastable[1] Stable[1]

Electrical Resistivity High (60-90 µΩ·cm)[8] Low (12-20 µΩ·cm)[8]

Formation Temperature
Forms first at lower

temperatures (450-650°C)[1]

Forms at higher temperatures

(>650°C) from the C49

phase[1]

Q2: What is a typical process window for stable C54-TiSi₂ formation?

A2: The process window for forming low-resistivity C54-TiSi₂ is defined by the temperature

range that allows for the complete transformation from the C49 phase without causing

significant agglomeration of the silicide film. Typically, this window is about 100°C.[1] For

thicker films on Si(100), the process window is roughly between 700°C and 850°C. However,

this window narrows considerably for thinner films and on narrow linewidths.[1]

Q3: How does the initial titanium film thickness affect the C54-TiSi₂ formation?

A3: The C49 to C54 transformation temperature is strongly dependent on the initial Ti film

thickness. Thinner films require higher temperatures to transform.[1][2] For example, a 40 nm

thick C40-TiSi₂ film (a different metastable phase) required a temperature of over 1000°C to

transform to C54, while a 15 nm film transformed at 700°C.[7] This relationship is a major

challenge in the scaling of semiconductor devices.

Q4: What is the purpose of a two-step annealing process for silicidation?

A4: A two-step annealing process is often used in a self-aligned silicide (salicide) process.

First Anneal (Low Temperature): A lower temperature anneal (e.g., 600-700°C) is performed

to form the high-resistivity C49-TiSi₂ phase in the areas where titanium is in direct contact

with silicon.

Selective Etch: A wet etch is used to remove the unreacted titanium and any titanium nitride

that may have formed over oxide regions.
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Second Anneal (High Temperature): A higher temperature anneal (e.g., >700°C) is then

performed to convert the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase. This two-step

process helps in forming the silicide only in the desired areas and can require less thermal

budget at the higher temperature compared to a single-step anneal.[5][6]

Experimental Protocols
Protocol 1: Two-Step Rapid Thermal Annealing (RTA) for
C54-TiSi₂ Formation

Substrate Preparation: Start with a clean silicon wafer (e.g., (100) orientation). Perform a

standard pre-deposition clean to remove any native oxide and organic contaminants. A

common cleaning procedure is the RCA clean followed by a dilute HF dip.

Titanium Deposition: Deposit a thin film of titanium (e.g., 20-50 nm) onto the silicon substrate

using a physical vapor deposition (PVD) method like sputtering. Ensure a high vacuum to

minimize contamination.

First RTA Step: Transfer the wafer to a rapid thermal annealing (RTA) chamber. Perform the

first anneal in a nitrogen (N₂) or argon (Ar) atmosphere at a temperature between 600°C and

700°C for 30-60 seconds. This step forms the C49-TiSi₂ phase.

Selective Etching: After the first RTA, selectively etch the unreacted Ti and the TiN cap layer

(if formed in a N₂ ambient) using a wet etchant that does not attack the formed silicide or the

underlying oxide. A common etchant is a mixture of H₂O₂, H₂SO₄, and H₂O.

Second RTA Step: Perform the second anneal in the RTA chamber at a higher temperature,

typically between 700°C and 850°C, for 30-60 seconds in an Ar or N₂ atmosphere. This step

converts the C49-TiSi₂ to the low-resistivity C54-TiSi₂.

Characterization: Analyze the resulting film using four-point probe for sheet resistance, XRD

for phase identification, and Transmission Electron Microscopy (TEM) for microstructural

analysis.

Visualizations
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Caption: Workflow for the two-step formation of C54-TiSi₂.

Stable C54-TiSi₂ Formation
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Caption: Key parameters influencing the formation of C54-TiSi₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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